molecular formula C24H24ClN3O3S B6516581 2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 899935-58-1

2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B6516581
CAS No.: 899935-58-1
M. Wt: 470.0 g/mol
InChI Key: FELPTGHEIPQHAW-UHFFFAOYSA-N
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Description

This compound is a sulfur-linked acetamide derivative featuring a 1,4-diazaspiro[4.5]deca-1,3-diene core substituted with a 4-chlorophenyl group and a 2,3-dihydro-1,4-benzodioxin-6-yl moiety. Such structural attributes are often associated with antimicrobial and anti-inflammatory activities, as seen in related benzodioxin-containing analogs .

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O3S/c25-17-6-4-16(5-7-17)22-23(28-24(27-22)10-2-1-3-11-24)32-15-21(29)26-18-8-9-19-20(14-18)31-13-12-30-19/h4-9,14H,1-3,10-13,15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELPTGHEIPQHAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Modifications

The compound’s closest analogs differ in three regions:

Core Heterocycle : Replacement of the 1,4-diazaspiro ring with triazole (), oxadiazole (), or sulfonamide () scaffolds.

Substituents : Variations in the aryl groups (e.g., 3,4-dimethylphenyl in vs. benzodioxin in the target compound).

Linker Chemistry : Sulfur (thioether) vs. sulfonamide or ether linkages.

Computational Similarity Analysis

  • Tanimoto Coefficient : The US-EPA CompTox Chemicals Dashboard uses a Tanimoto score >0.8 to identify structurally similar compounds . For the target compound, analogs like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-(4-chlorophenyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide () likely exhibit high similarity due to shared benzodioxin and chlorophenyl motifs.
  • Activity Cliffs: Despite structural similarity, minor modifications (e.g., triazole vs. diazaspiro core) can lead to significant potency differences, as highlighted in activity landscape studies .

Bioactivity Profiles

Compound Core Structure Bioactivity (IC₅₀/ MIC) Key Structural Difference Similarity Score (Tanimoto)
Target Compound Diazaspiro Not reported Reference
7l () Sulfonamide Antibacterial: 8 µg/mL Sulfonamide linker ~0.75
8a-k () Oxadiazole MIC: 4–16 µg/mL Oxadiazole core ~0.70
Compound Triazole Not reported Triazole core, pyridinyl substituent ~0.82
3,4-Dimethylphenyl analog () Diazaspiro Not reported 3,4-Dimethylphenyl group ~0.85

Notes:

  • Antibacterial Activity : Compounds with sulfonamide () or oxadiazole () cores show potent antibacterial activity, suggesting the target compound’s diazaspiro core may enhance or modulate efficacy.
  • Anti-inflammatory Potential: The benzodioxin subunit in the target compound is structurally analogous to 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid, which exhibits anti-inflammatory activity comparable to ibuprofen .

Research Findings and Mechanistic Insights

  • Molecular Docking : The diazaspiro core’s rigidity may improve binding pocket complementarity compared to flexible linkers in sulfonamide analogs .
  • Cytotoxicity : Benzodioxin-containing compounds (e.g., ) often show low hemolytic activity, suggesting favorable safety profiles for the target compound.
  • SAR Trends :
    • Chlorophenyl Group : Enhances lipophilicity and target affinity via hydrophobic interactions.
    • Thioether Linker : May improve metabolic stability compared to ester or amide linkers.

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